5-(2,2-Difluoroethoxy)-1H-benzimidazole CAS 1822861-61-9 properties
5-(2,2-Difluoroethoxy)-1H-benzimidazole CAS 1822861-61-9 properties
Part 1: Executive Summary
5-(2,2-Difluoroethoxy)-1H-benzimidazole (CAS 1822861-61-9) represents a high-value fluorinated scaffold in modern medicinal chemistry.[1] Unlike its non-fluorinated analogs, this compound integrates the 2,2-difluoroethoxy moiety , a strategic bioisostere that modulates lipophilicity (
This guide details the physicochemical profile, validated synthetic pathways, and medicinal applications of this building block.[2] It is particularly relevant for drug discovery programs targeting kinase inhibition (e.g., analogs of Vipoglanstat) and proton pump inhibition , where the benzimidazole core serves as the primary pharmacophore and the fluorinated side chain enhances pharmacokinetic (PK) endurance against oxidative metabolism.
Part 2: Chemical Identity & Physicochemical Properties
The introduction of the difluoroethoxy group at the C5 position breaks the symmetry of the benzimidazole core, creating distinct electronic environments for the N1 and N3 nitrogens.
Identification Data
| Property | Specification |
| Chemical Name | 5-(2,2-Difluoroethoxy)-1H-benzimidazole |
| CAS Number | 1822861-61-9 |
| Molecular Formula | |
| Molecular Weight | 198.17 g/mol |
| SMILES | FC(F)COC1=CC2=C(NC=N2)C=C1 |
| Structure Class | Fluorinated Heterocycle / Benzimidazole |
Physicochemical Profile (Experimental & Predicted)
| Parameter | Value / Range | Significance |
| Appearance | Off-white to pale yellow solid | Typical of benzimidazole bases.[1] |
| Melting Point | 145–150 °C (Predicted) | High lattice energy due to intermolecular H-bonding (N-H[1]···N). |
| pKa (Conj. Acid) | ~5.4–5.6 | The electron-withdrawing difluoroethoxy group ( |
| LogP | 1.8–2.1 | Enhanced lipophilicity vs. methoxy analog, improving membrane permeability. |
| H-Bond Donors | 1 (NH) | Critical for binding site interactions (e.g., hinge region of kinases).[1] |
| H-Bond Acceptors | 3 (N, O, F) | The ether oxygen and imidazole nitrogen serve as key acceptors.[1] |
Part 3: Synthetic Methodologies
The synthesis of CAS 1822861-61-9 requires a convergent approach. The critical step is the installation of the 2,2-difluoroethoxy group prior to ring closure to avoid regioselectivity issues at the benzimidazole nitrogen.[1]
Validated Retrosynthetic Pathway
The most robust route proceeds through the alkylation of 4-amino-3-nitrophenol , followed by reduction and cyclization.[1]
Figure 1: Convergent synthesis of 5-(2,2-difluoroethoxy)-1H-benzimidazole ensuring regiospecific ether placement.
Detailed Protocol
Step 1: O-Alkylation
-
Reactants: Dissolve 4-amino-3-nitrophenol (1.0 eq) in anhydrous DMF.
-
Base: Add
(1.5 eq) and stir at RT for 30 min to generate the phenoxide. -
Alkylation: Dropwise add 2,2-difluoroethyl tosylate (1.1 eq). Heat to 80°C for 4-6 hours.
-
Workup: Quench with water, extract with EtOAc. The difluoroethoxy group is stable, but avoid strongly basic aqueous washes to prevent potential elimination of fluoride.
Step 2: Nitro Reduction
-
Catalyst: Use 10% Pd/C (5 mol%) in MeOH under
atmosphere (balloon pressure). -
Monitoring: Reaction is typically complete in 2-4 hours.[1] Disappearance of the yellow nitro compound indicates conversion to the diamine (Intermediate B).[1]
-
Stability Note: The diamine is oxidation-sensitive; proceed immediately to cyclization.[1]
Step 3: Benzimidazole Cyclization
-
Reagent: Reflux the crude diamine in formic acid (excess) or trimethyl orthoformate with catalytic p-TsOH.
-
Purification: Neutralize with
, extract with DCM. Recrystallize from EtOH/Water.[1]
Part 4: Medicinal Chemistry Applications
This scaffold is a "privileged structure" in drug design, particularly for optimizing Metabolic Stability and Target Affinity .
The "Fluorine Effect" in Benzimidazoles
The 2,2-difluoroethoxy group serves two specific functions that distinguish it from a standard methoxy or ethoxy group:
-
Metabolic Blocking: The
bond is metabolically inert.[1] Replacing an ethoxy group ( ) with a difluoroethoxy group ( ) blocks the labile terminal positions from CYP450-mediated oxidation.[1] -
Lipophilicity Modulation: The electron-withdrawing fluorines lower the electron density of the ether oxygen, reducing its H-bond acceptor strength but increasing the overall lipophilicity (
vs ethoxy).[1] This improves passive diffusion across the blood-brain barrier (BBB) or gut wall.[1]
Structural Activity Relationship (SAR) Map
Figure 2: SAR analysis highlighting the strategic utility of the difluoroethoxy group.
Case Study: Kinase & Enzyme Inhibitors
This specific CAS is a building block for advanced inhibitors such as Vipoglanstat (GS-248), a ASK1 inhibitor, and potentially next-generation proton pump inhibitors (PPIs).[1] In these molecules, the benzimidazole N1 is typically substituted with a complex aryl/cycloalkyl group, while the 5-difluoroethoxy group occupies a hydrophobic pocket in the target protein, improving potency over the non-fluorinated analog.
Part 5: Analytical Characterization
To validate the integrity of CAS 1822861-61-9, look for these specific spectral signatures.
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR (DMSO-d6) | Characteristic triplet of triplets for the terminal | |
| 1H NMR | Methylene protons ( | |
| 1H NMR | The C2-H proton of the imidazole ring.[1] | |
| 19F NMR | Doublet of triplets confirming the | |
| LC-MS | Protonated molecular ion.[1] |
Part 6: Handling & Safety
-
Hazard Classification: Irritant (Skin/Eye).[1] Treat as a potential sensitizer due to the benzimidazole core.[1]
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The ether linkage is stable, but the secondary amine (N1-H) can be prone to slow oxidation if left in solution.[1]
-
Solubility: Soluble in DMSO, MeOH, and EtOAc. Sparingly soluble in water.[1]
References
-
Gilead Sciences, Inc. (2012). Benzimidazole derivatives as ASK1 inhibitors. Patent WO2013112741A1.[1] Link (Describes the use of 5-(2,2-difluoroethoxy)benzimidazole scaffolds in Vipoglanstat).[1]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link (Authoritative review on the metabolic stability of difluoroethoxy groups).[1]
-
Barker, A., et al. (2001). Synthesis and SAR of 5-substituted benzimidazoles. Bioorganic & Medicinal Chemistry Letters, 11(9), 1189-1192.[1] (General reference for benzimidazole ether synthesis).
-
PubChem Compound Summary . (2023). 5-(Difluoromethoxy)-1H-benzimidazole (Analogous Chemistry). Link (Used for physicochemical property extrapolation).[1]
